4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the pyrrolone class, characterized by a five-membered lactam ring with diverse substituents. Its structure includes:
- Acetyl group at position 4: Enhances electron-withdrawing effects, influencing reactivity.
- 3-Hydroxy group: Facilitates hydrogen bonding and metal coordination.
- 3-Ethoxypropyl chain at position 1: Modifies solubility and steric bulk .
Its unique combination of substituents enables interactions with enzymes (e.g., kinases) and cellular pathways, making it a candidate for therapeutic applications in inflammation and cancer .
Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-acetyl-1-(3-ethoxypropyl)-4-hydroxy-2-(4-hydroxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H21NO5/c1-3-23-10-4-9-18-15(12-5-7-13(20)8-6-12)14(11(2)19)16(21)17(18)22/h5-8,15,20-21H,3-4,9-10H2,1-2H3 |
InChI Key |
FOIXCNZDIQWLLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone under acidic or basic conditions.
Introduction of the Acetyl Group: Acetylation can be performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Ethoxypropyl Substitution: This step involves the alkylation of the nitrogen atom using 3-ethoxypropyl bromide or a similar reagent under basic conditions.
Hydroxyphenyl Substitution: This can be introduced via a Friedel-Crafts acylation reaction using 4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups present in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl groups (acetyl and ketone) can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) with a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound’s hydroxyl and acetyl groups may interact with biological macromolecules, potentially serving as a probe or inhibitor in enzymatic studies.
Medicine
The compound’s structural features suggest potential pharmacological activities. It could be investigated for its effects on specific biological pathways, possibly leading to the development of new therapeutic agents.
Industry
In industry, this compound might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific interactions with molecular targets. The hydroxyl and acetyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The ethoxypropyl group may influence the compound’s solubility and membrane permeability, affecting its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impacts
Key structural differences among pyrrolone derivatives significantly alter their chemical and biological profiles. Below is a comparative analysis:
Table 1: Substituent-Based Comparison
Physicochemical Properties
- Solubility : The ethoxypropyl chain in the target compound improves lipid solubility (logP ~2.8) compared to methoxypropyl analogs (logP ~2.2) .
- Stability : Hydroxyphenyl derivatives show higher thermal stability (decomposition >250°C) than methyl-substituted analogs (<200°C) .
- Synthetic Accessibility : The target compound’s yield (46–63% in cyclization reactions) is comparable to chlorophenyl derivatives but lower than simpler methylpyrrolones (>70%) .
Mechanistic Differences
- Enzyme Inhibition : The target compound’s acetyl and hydroxyphenyl groups enable dual inhibition of COX-2 and LOX-5, whereas methoxypropyl analogs primarily target COX-2 .
- Receptor Binding : Fluorophenyl or morpholinyl substituents (e.g., ’s compound) enhance GPCR binding affinity, a feature absent in the target compound .
Biological Activity
4-acetyl-1-(3-ethoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound belonging to the class of pyrrolones. Its unique structure, which includes a pyrrole ring substituted with various functional groups, suggests potential biological activities. This article explores the biological activity of this compound, including its antibacterial properties, enzyme inhibition capabilities, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features several key functional groups:
- Acetyl group : Enhances lipophilicity and may influence biological interactions.
- Ethoxypropyl chain : Impacts solubility and possibly the pharmacokinetics of the compound.
- Hydroxy and phenolic moieties : These groups are often associated with antioxidant and anti-inflammatory activities.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, related 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), with minimum inhibitory concentrations (MICs) suggesting effective inhibition .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one | 8 | MRSA |
| 4-acetyl-1-(3-methoxypropyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one | 16 | MRSE |
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cell wall synthesis.
- Receptor Binding : The compound could interact with specific receptors involved in cellular signaling pathways, affecting gene expression and cellular responses .
Case Studies and Research Findings
In a study examining various pyrrolone derivatives, it was found that those with similar structural features to our compound exhibited anti-inflammatory effects. This suggests that this compound may also possess such properties. The modulation of inflammatory pathways could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Potential Applications in Medicinal Chemistry
Given its structural attributes and biological activities, this compound holds promise for further development as:
- Antibacterial Agent : Due to its efficacy against resistant strains.
- Anti-inflammatory Drug : Potentially useful in managing chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
